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molecular formula C10H13NO2 B8397750 5-acetyl-1-isopropyl-2(1H)-pyridone

5-acetyl-1-isopropyl-2(1H)-pyridone

Cat. No. B8397750
M. Wt: 179.22 g/mol
InChI Key: SYFVRABDAHRSFH-UHFFFAOYSA-N
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Patent
US07407961B2

Procedure details

5-Bromo-1-isopropyl-2(1H)-pyridone (50 g) was dissolved in n-butyl vinyl ether (250 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (6.3 g) and powdered K2CO3 (38.2 g) and Pd(OAc)2 (1.56 g) at 25° C. The mixture was heated at 90-95° C. with stirring for 8 hours. The reaction mixture was cooled to 25-30° C. To the cooled mixture was added CHCl3 (125 ml). The precipitated salt was removed by filtration and washed with CHCl3 (125 ml). Evaporation of solvent in the filtrate in vacuo gave oily residue. The residue was dissolved in CHCl3 (125 ml). To the solution was added 1N HCl (125 ml). The reaction mixture was stirred at 25-30° C. for 1 hour. The organic layer was separated. The aqueous layer was extracted with CHCl3 (100 ml). The combined organic layer was washed with 10% aq. NaHCO3 (50 ml) and dried over MgSO4 (25 g) and silica gel (25 g). MgSO4 and silica gel were removed by filtration and washed with CHCl3. Evaporation of solvent in the filtrate in vacuo gave oily residue, which was crystallized from n-hexane (500 ml). The crystal was collected by filtration and dried in vacuo at 40° C., to give 5-acetyl-1-isopropyl-2(1H)-pyridone (32.35 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.2 g
Type
reactant
Reaction Step Four
Quantity
1.56 g
Type
catalyst
Reaction Step Four
Quantity
6.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH:8]([CH3:10])[CH3:9])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].Cl.[CH:19]([O:21]CCCC)=[CH2:20]>C(Cl)(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:19]([C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH:8]([CH3:10])[CH3:9])[CH:7]=1)(=[O:21])[CH3:20] |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC(N(C1)C(C)C)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(=C)OCCCC
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
38.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.56 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
6.3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25-30° C
CUSTOM
Type
CUSTOM
Details
The precipitated salt was removed by filtration
WASH
Type
WASH
Details
washed with CHCl3 (125 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent in the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
gave oily residue
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25-30° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with 10% aq. NaHCO3 (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (25 g) and silica gel (25 g)
CUSTOM
Type
CUSTOM
Details
MgSO4 and silica gel were removed by filtration
WASH
Type
WASH
Details
washed with CHCl3
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent in the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
gave oily residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from n-hexane (500 ml)
FILTRATION
Type
FILTRATION
Details
The crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(N(C1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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